molecular formula C9H6ClNO B3181174 3-Chloroquinolin-4-OL CAS No. 58550-89-3

3-Chloroquinolin-4-OL

Cat. No.: B3181174
CAS No.: 58550-89-3
M. Wt: 179.6 g/mol
InChI Key: GWCHTTSPSUWRBA-UHFFFAOYSA-N
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Description

3-Chloroquinolin-4-OL is a chemical compound with the molecular formula C9H6ClNO . It has a molecular weight of 179.60 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of interest in various research studies . The synthesis often involves the use of classical reaction methodologies such as Gould–Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . These methods have been modified with eco-friendly transition metal mediated, ultrasound irradiation reactions or greener protocols .


Molecular Structure Analysis

This compound is a quinoline derivative. Quinoline is a nitrogen-containing bicyclic compound, also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to undergo various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C9H6ClNO), molecular weight (179.60 g/mol), and its structure . More specific properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Safety and Hazards

3-Chloroquinolin-4-OL is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Research on 3-Chloroquinolin-4-OL and other quinoline derivatives is ongoing, with a focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The exact mechanisms of its efflux, importation, and substrate binding all need further clarification, particularly on the molecular level .

Properties

IUPAC Name

3-chloro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCHTTSPSUWRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxyquinoline (5.33 g, 36.7 mmol) in AcOH (184 mL) was treated with N-chlorosuccinimide (6.37 g, 47.7 mmol) and the yellow homogeneous mixture was stirred and heated at 60° C. After 3 h, the mixture was cooled to room temperature and concentrated in vacuo. Saturated aqueous NaHCO3 solution (300 mL) was added until pH became ˜8.5. The resulting solid was collected by filtration, washed with water (300 mL), and dried under high vacuum to give 3-chloroquinolin-4(1H)-one (A275-1) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 12.28 (1H, br. s.), 8.40 (1H, d, J=6.5 Hz), 8.15 (1H, dd, J=8.2, 1.4 Hz), 7.65-7.73 (1H, m), 7.58-7.63 (1H, m), 7.39 (1H, ddd, J=8.1, 6.9, 1.2 Hz); LCMS (ESI) m/z 180.1 (M+H)+.
Quantity
5.33 g
Type
reactant
Reaction Step One
Name
Quantity
184 mL
Type
solvent
Reaction Step One
Quantity
6.37 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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